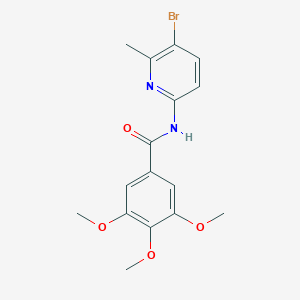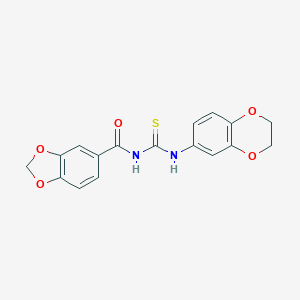![molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B278370.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide is a chemical compound with the molecular formula C17H11BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide typically involves the following steps:
Amidation: The formation of the amide bond between the naphthalene derivative and the difluoromethoxyphenylamine.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using halide salts or organometallic reagents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding naphthylamine.
Substitution: Formation of various substituted naphthamide derivatives.
Scientific Research Applications
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(difluoromethoxy)pyridine
- 5-bromo-2-(difluoromethoxy)pyrimidine
- 2-bromo-3-difluoromethoxy-5-fluoropyridine
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide is unique due to its naphthamide structure, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C18H12BrF2NO2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23) |
InChI Key |
NMCWVHMMLVAFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
